(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol
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Overview
Description
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C15H23NO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with (2-(M-tolyloxy)ethyl)chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and aldehydes. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)ethanol
- (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)acetone
- (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)amine
Uniqueness
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the piperidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[1-[2-(3-methylphenoxy)ethyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H23NO2/c1-13-3-2-4-15(11-13)18-10-9-16-7-5-14(12-17)6-8-16/h2-4,11,14,17H,5-10,12H2,1H3 |
InChI Key |
FLZMXVVSIKLECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCC(CC2)CO |
Origin of Product |
United States |
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